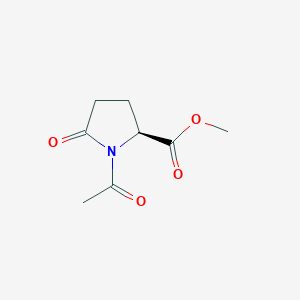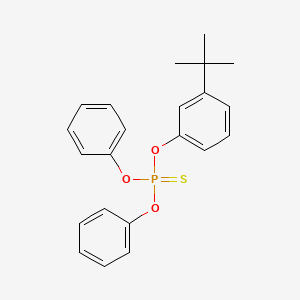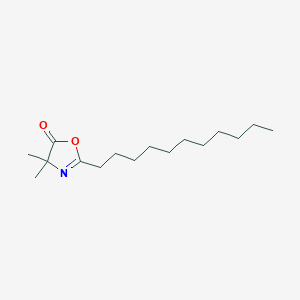
Palifermin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palifermin, also known by its trade name Kepivance, is a recombinant human keratinocyte growth factor. It is a truncated form of the naturally occurring keratinocyte growth factor, produced using Escherichia coli. This compound is primarily used to prevent and treat oral mucositis, a common side effect of chemotherapy and radiation therapy in cancer patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Palifermin is synthesized through recombinant DNA technology. The gene encoding human keratinocyte growth factor is inserted into Escherichia coli, which then produces the protein. The protein is subsequently purified through a series of chromatographic techniques to ensure its purity and activity .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale fermentation of genetically modified Escherichia coli. The fermentation process is carefully controlled to optimize the yield of the protein. After fermentation, the cells are lysed, and the protein is extracted and purified using chromatographic methods. The final product is lyophilized to create a stable powder form that can be reconstituted for intravenous administration .
Chemical Reactions Analysis
Types of Reactions: Palifermin, being a protein, primarily undergoes reactions typical of peptides and proteins. These include:
Oxidation: Methionine residues in the protein can be oxidized, which may affect its activity.
Reduction: Disulfide bonds within the protein can be reduced, leading to changes in its tertiary structure.
Substitution: Amino acid residues can be substituted through site-directed mutagenesis to study the structure-function relationship of the protein.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.
Major Products: The major products of these reactions are modified forms of this compound, which can be used to study its structure and function in greater detail .
Scientific Research Applications
Palifermin has a wide range of applications in scientific research:
Chemistry: Used to study protein-protein interactions and the effects of post-translational modifications.
Biology: Investigates the role of keratinocyte growth factor in cell proliferation, differentiation, and migration.
Medicine: Primarily used to prevent and treat oral mucositis in cancer patients undergoing chemotherapy and radiation therapy.
Industry: Utilized in the production of recombinant proteins and in the development of new therapeutic agents.
Mechanism of Action
Palifermin exerts its effects by binding to the keratinocyte growth factor receptor on the surface of epithelial cells. This binding stimulates the proliferation, differentiation, and migration of these cells, leading to the regeneration of the mucosal lining. The activation of the keratinocyte growth factor receptor also upregulates cytoprotective mechanisms, reducing the severity of oral mucositis .
Comparison with Similar Compounds
Chlorhexidine: Used for mucositis but primarily as an antiseptic.
Sodium Hyaluronate (Gelclair): Used for mucositis but works by forming a protective barrier.
Uniqueness of Palifermin: this compound is unique in its ability to directly stimulate the growth and repair of epithelial cells through its action on the keratinocyte growth factor receptor. This makes it particularly effective in reducing the incidence and severity of oral mucositis compared to other treatments that primarily provide symptomatic relief .
Properties
CAS No. |
162394-19-6 |
|---|---|
Molecular Formula |
C9H11N3S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(6-propoxynaphthalen-2-yl)sulfonyl]-1H-pyrazole](/img/structure/B1169612.png)

![3,9-Diazabicyclo[3.3.1]nonan-7-amine,9-methyl-,endo-(9CI)](/img/structure/B1169621.png)


